molecular formula C27H23FN4O3S B2398395 2-(((3-(4-(benzyloxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-6-fluoro-3-propylquinazolin-4(3H)-one CAS No. 2320900-33-0

2-(((3-(4-(benzyloxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-6-fluoro-3-propylquinazolin-4(3H)-one

Cat. No.: B2398395
CAS No.: 2320900-33-0
M. Wt: 502.56
InChI Key: BWPKVVYHCLONPZ-UHFFFAOYSA-N
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Description

The compound 2-(((3-(4-(benzyloxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-6-fluoro-3-propylquinazolin-4(3H)-one represents a unique chemical entity

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(((3-(4-(benzyloxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-6-fluoro-3-propylquinazolin-4(3H)-one typically involves a multi-step process:

  • Formation of the oxadiazole ring: : This is often achieved through the reaction of benzyloxy benzohydrazide with chloroacetyl chloride in the presence of an acid catalyst, leading to the formation of the oxadiazole core.

  • Introduction of the fluoroquinazolinone moiety: : This step involves the nucleophilic substitution reaction of 6-fluoro-3-propylquinazolin-4(3H)-one with the oxadiazole intermediate, using a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).

  • Thiol addition: : The final compound is obtained by reacting the intermediate with a suitable thiol reagent under controlled conditions, typically in an inert atmosphere.

Industrial Production Methods: The industrial production may incorporate these steps with optimized reaction conditions and yields. This might involve continuous flow processes to enhance efficiency and scalability, ensuring high purity and yield.

Types of Reactions

  • Oxidation: : The compound undergoes oxidation reactions where specific functional groups such as thiols can be converted into disulfides or sulfoxides using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

  • Reduction: : It can also undergo reduction reactions, such as the reduction of the oxadiazole ring to corresponding amines using reducing agents like lithium aluminium hydride (LiAlH4).

  • Substitution: : Halogenation reactions can replace the fluorine atom with other nucleophiles under specific conditions.

Common Reagents and Conditions

  • Oxidation: : H2O2, m-CPBA.

  • Reduction: : LiAlH4.

  • Substitution: : Nucleophilic agents in the presence of a base.

Major Products: The reactions can yield various products such as disulfides, sulfoxides, and amines, depending on the reaction conditions and reagents used.

Chemistry

  • Used as a precursor in organic synthesis for developing new compounds with potential therapeutic properties.

Biology

  • Investigated for its interactions with specific proteins and enzymes due to its unique molecular structure.

Medicine

Industry

  • Utilized in the synthesis of advanced materials and as a chemical probe in various industrial processes.

Mechanism of Action

Mechanism: The compound exerts its effects through specific interactions with molecular targets such as enzymes and receptors. Its unique structure allows it to bind selectively to active sites, inhibiting or modifying the function of these biomolecules.

Molecular Targets and Pathways

  • Targets: : Enzymes, protein kinases, and receptors.

  • Pathways: : Signal transduction pathways, metabolic pathways.

Similar Compounds

  • 2-(4-(Benzyloxy)phenyl)-1,2,4-oxadiazole: : Shares a similar oxadiazole ring but lacks the quinazolinone moiety.

  • 6-Fluoro-3-propylquinazolin-4(3H)-one: : Contains the quinazolinone core but does not have the oxadiazole ring.

  • Thioquinazolines: : Compounds with a thio group on the quinazoline ring, differing in substitution patterns.

Uniqueness: 2-(((3-(4-(benzyloxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-6-fluoro-3-propylquinazolin-4(3H)-one stands out due to its combination of oxadiazole and quinazolinone moieties linked through a thiomethyl bridge. This unique structure confers distinctive chemical and biological properties, making it a valuable subject for further research and development.

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Properties

IUPAC Name

6-fluoro-2-[[3-(4-phenylmethoxyphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-3-propylquinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23FN4O3S/c1-2-14-32-26(33)22-15-20(28)10-13-23(22)29-27(32)36-17-24-30-25(31-35-24)19-8-11-21(12-9-19)34-16-18-6-4-3-5-7-18/h3-13,15H,2,14,16-17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWPKVVYHCLONPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=C(C=CC(=C2)F)N=C1SCC3=NC(=NO3)C4=CC=C(C=C4)OCC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23FN4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

502.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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